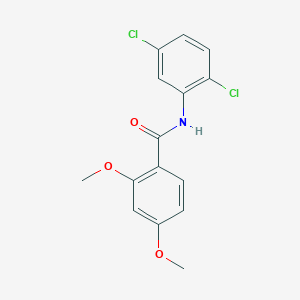![molecular formula C13H13N5O2 B5669336 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B5669336.png)
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly as coenzymes in various enzymatic reactions. This compound is characterized by its unique structure, which includes an amino group and three methyl groups attached to a benzo[g]pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups.
Scientific Research Applications
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its role in enzymatic reactions and as a potential biomarker for certain diseases.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a coenzyme, facilitating various biochemical reactions. It may also interact with DNA and proteins, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Tetrahydrobiopterin: A reduced form of pteridine, essential for the synthesis of neurotransmitters.
Folic Acid: A pteridine derivative, crucial for DNA synthesis and repair.
Uniqueness
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-6-4-8-9(5-7(6)14)16-11-10(15-8)12(19)18(3)13(20)17(11)2/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPSLQSYHKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5669259.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5669306.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5669312.png)
![ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5669316.png)

![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![1-acetyl-N-[2-(2-phenoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5669331.png)
![2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669344.png)
![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)
